2,2-Diethyl-1,3-dithiane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63882-91-7 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2,2-diethyl-1,3-dithiane |
InChI |
InChI=1S/C8H16S2/c1-3-8(4-2)9-6-5-7-10-8/h3-7H2,1-2H3 |
InChI Key |
MCRGFGSNLDLCKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(SCCCS1)CC |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profile of 2,2-Diethyl-1,3-dithiane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-Diethyl-1,3-dithiane. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structure and Proton/Carbon Numbering:
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.85 | t | 4H | H-4, H-6 |
| ~ 1.90 | p | 2H | H-5 |
| ~ 1.75 | q | 4H | H-3, H-7 |
| ~ 0.95 | t | 6H | H-8 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55.0 | C-2 |
| ~ 32.0 | C-4, C-6 |
| ~ 26.0 | C-5 |
| ~ 25.0 | C-3, C-7 |
| ~ 8.0 | C-8 |
Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H (sp³) stretching |
| 1460 - 1440 | Medium | C-H bending (CH₂) |
| 1380 - 1365 | Medium | C-H bending (CH₃) |
| 1280 - 1200 | Medium | C-C stretching |
| 700 - 600 | Medium-Weak | C-S stretching |
Mass Spectrometry (MS)
Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment Ion |
| 176 | [M]⁺ (Molecular Ion) |
| 147 | [M - C₂H₅]⁺ |
| 119 | [M - C₄H₉]⁺ |
| 106 | [C₄H₁₀S₂]⁺ |
| 87 | [C₄H₇S]⁺ |
| 59 | [C₂H₃S]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a single-pulse experiment with a 30° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set the spectral width to cover the range of -10 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a single drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plates.
-
Mount the sample assembly in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to 2,2-Diethyl-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyl-1,3-dithiane is a sulfur-containing heterocyclic organic compound. As a derivative of 1,3-dithiane, it serves as a valuable intermediate in organic synthesis, primarily as a protected form of diethyl ketone. This technical guide provides comprehensive information on its chemical identity, synthesis, and key applications in research and development.
Chemical Identification and Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for its identification and handling.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 63882-91-7 |
| Molecular Formula | C₈H₁₆S₂ |
| Molecular Weight | 176.34 g/mol |
| Canonical SMILES | CCC1(CC)SCCCS1 |
| InChI | InChI=1S/C8H16S2/c1-3-8(4-2)9-6-5-7-10-8/h3-7H2,1-2H3 |
| InChIKey | MCRGFGSNLDLCKS-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through the thioacetalization of diethyl ketone (3-pentanone) with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst. This reaction is a standard method for the protection of carbonyl groups.[1] A detailed experimental protocol, adapted from a well-established procedure for the synthesis of the parent 1,3-dithiane, is provided below.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl ketone (3-pentanone)
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Glacial acetic acid
-
Chloroform
-
10% Aqueous potassium hydroxide
-
Anhydrous potassium carbonate
-
Methanol
Procedure:
-
A three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel is charged with a mixture of boron trifluoride diethyl etherate (e.g., 0.3 moles), glacial acetic acid (e.g., 0.6 moles), and chloroform (e.g., 100 mL).
-
The solution is heated to reflux with vigorous stirring.
-
A solution of 1,3-propanedithiol (e.g., 0.25 moles) and diethyl ketone (e.g., 0.27 moles) in chloroform (e.g., 400 mL) is added dropwise from the dropping funnel over several hours.
-
After the addition is complete, the reaction mixture is cooled to room temperature.
-
The mixture is washed successively with water, 10% aqueous potassium hydroxide, and again with water.
-
The organic layer is dried over anhydrous potassium carbonate.
-
The chloroform is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from methanol or by vacuum distillation to yield pure this compound.
Spectroscopic Data
| Spectroscopic Data | Predicted Values |
| ¹³C NMR | δ (ppm): ~8-12 (CH₃), ~30-35 (CH₂-CH₃), ~45-50 (S-CH₂-C), ~25-30 (S-CH₂-CH₂-C), Quaternary C at ~50-60 |
| Mass Spectrometry (EI) | m/z (%): 176 (M⁺), 147 ([M-C₂H₅]⁺), 118 ([M-C₂H₅-C₂H₅]⁺), 106, 87 |
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a protecting group for the carbonyl functionality of diethyl ketone.[1] The dithiane group is stable to a wide range of nucleophilic and basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the protected carbonyl group.
The logical workflow for the use of this compound as a protecting group is illustrated in the following diagram.
Caption: Workflow for the use of this compound as a protecting group.
Signaling Pathways and Drug Development
Currently, there is no specific, publicly available research detailing the direct involvement of this compound in defined signaling pathways or as a key component in drug development pipelines. Its utility in this context is primarily as a synthetic intermediate for the construction of more complex molecules that may have biological activity.
The synthesis of this compound follows a straightforward and well-established chemical transformation. The logical flow of this synthesis is depicted below.
Caption: Synthesis of this compound.
Conclusion
This compound is a compound with a well-defined role in organic synthesis as a protecting group for diethyl ketone. While its direct biological applications have not been extensively explored, its utility as a building block in the synthesis of more complex molecules makes it a relevant compound for researchers in synthetic and medicinal chemistry. The provided synthesis protocol and predicted spectroscopic data offer a solid foundation for its preparation and characterization in a laboratory setting.
References
An In-Depth Technical Guide on the Molecular Structure and Conformation of 2,2-Diethyl-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformation of 2,2-diethyl-1,3-dithiane, a heterocyclic compound with applications in organic synthesis. The document details its structural characteristics, including anticipated bond lengths and angles, and explores its conformational dynamics, primarily the stable chair conformation of the 1,3-dithiane ring. Methodologies for its synthesis and structural elucidation via spectroscopic techniques are presented, offering a foundational resource for researchers in medicinal chemistry and materials science.
Introduction
This compound is a sulfur-containing heterocyclic organic compound. The 1,3-dithiane core structure is a valuable functional group in organic chemistry, often utilized as a protecting group for carbonyl compounds and as a precursor to acyl anion equivalents. The presence of two ethyl groups at the C2 position introduces specific steric and electronic effects that influence the molecule's conformation, reactivity, and potential applications. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior and designing novel synthetic strategies.
Molecular Structure
The molecular formula for this compound is C₈H₁₆S₂.[1] Its molecular weight is 176.3 g/mol .[1] The core of the molecule consists of a six-membered ring containing two sulfur atoms and four carbon atoms. Two ethyl groups are attached to the carbon atom at the 2-position (C2).
Connectivity and Numbering
The atoms of the 1,3-dithiane ring are numbered starting from one of the sulfur atoms as position 1, proceeding towards the carbon atom bearing the substituents.
Diagram of Atomic Numbering in this compound
Caption: Atomic numbering scheme for the this compound ring.
Bond Lengths and Angles
| Bond | Expected Length (Å) |
| C-S | 1.81 - 1.83 |
| C-C (ring) | 1.52 - 1.54 |
| C-C (ethyl) | 1.53 - 1.55 |
| C-H | 0.96 - 1.00 |
| Angle | Expected Value (°) |
| C-S-C | 98 - 102 |
| S-C-S | 110 - 114 |
| S-C-C | 108 - 112 |
| C-C-C (ring) | 110 - 114 |
| C-C-C (ethyl) | 108 - 112 |
Conformation
The six-membered 1,3-dithiane ring, analogous to cyclohexane, can adopt several conformations, including chair, boat, and twist-boat. Due to the minimization of torsional and steric strain, the chair conformation is the most stable and predominant form for 1,3-dithiane and its derivatives.
The presence of the two ethyl groups at the C2 position significantly influences the conformational equilibrium. In the chair conformation, substituents on the ring carbons can occupy either axial or equatorial positions. For the this compound molecule, both large ethyl groups are attached to the same carbon, leading to a preferred orientation that minimizes steric interactions with the rest of the ring.
Diagram of the Chair Conformation of this compound
Caption: Predominant chair conformation of the this compound ring.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the thioacetalization of a ketone (diethyl ketone) with 1,3-propanedithiol, typically in the presence of a Lewis or Brønsted acid catalyst.[2]
Reaction Scheme:
Diethyl Ketone + 1,3-Propanedithiol → this compound + H₂O
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
A general procedure for the synthesis of 1,3-dithianes involves the following steps[3]:
-
To a solution of diethyl ketone (1.0 equivalent) and 1,3-propanedithiol (1.1 equivalents) in a suitable solvent such as dichloromethane or chloroform, a catalytic amount of a Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) is added at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the dithiane ring and the methyl and methylene protons of the two ethyl groups. The chemical shifts and coupling patterns provide information about the connectivity and the conformational environment of the protons.
Experimental Protocol for NMR Analysis:
-
Prepare a solution of the purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 200-220 ppm.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic C-H stretching and bending vibrations for the alkyl groups and C-S stretching vibrations.
Data Summary
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆S₂ |
| Molecular Weight | 176.3 g/mol |
| CAS Number | 63882-91-7 |
| Predominant Conformation | Chair |
| Expected ¹³C NMR Shifts | |
| C2 (quaternary) | ~40-50 ppm (estimated from dimethyl analog) |
| C4, C6 (ring CH₂) | ~25-35 ppm |
| C5 (ring CH₂) | ~20-30 ppm |
| Ethyl CH₂ | ~30-40 ppm |
| Ethyl CH₃ | ~5-15 ppm |
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. The molecule adopts a stable chair conformation, a key determinant of its reactivity. The provided experimental protocols for synthesis and spectroscopic analysis offer a practical framework for researchers working with this and related compounds. Further computational and X-ray crystallographic studies would provide more precise quantitative data on its structural parameters, enhancing its application in rational molecular design and synthesis.
References
An In-depth Technical Guide on the Steric Effects of 2,2-Diethyl-1,3-dithiane Rings
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide explores the profound steric influence of geminal diethyl groups at the C2 position of the 1,3-dithiane ring system. While 1,3-dithianes are pivotal in organic synthesis, particularly as acyl anion equivalents, the stereochemical consequences of bulky C2 substituents like diethyl groups are critical for controlling reaction pathways and molecular conformation. This document outlines the theoretical basis for these effects, presents frameworks for quantitative analysis, and provides detailed experimental protocols for investigation.
Introduction: The Significance of Steric Effects in 1,3-Dithianes
The 1,3-dithiane ring, a sulfur-containing six-membered heterocycle, typically adopts a chair conformation analogous to cyclohexane. The introduction of substituents at the C2 position is fundamental to its utility in C-C bond formation. The size and orientation of these substituents dictate the ring's conformational equilibrium, its reactivity, and the stereochemical outcome of its reactions.
A gem-diethyl group at the C2 position introduces significant steric strain. This phenomenon, an example of the Thorpe-Ingold effect , compresses the internal S-C-S bond angle and influences the adjacent C-S bond lengths and torsional angles. Understanding these steric effects is crucial for predicting and manipulating the behavior of these important synthetic intermediates.
Conformational Analysis of the 2,2-Diethyl-1,3-dithiane Ring
The chair conformation of the 1,3-dithiane ring is more flexible than that of cyclohexane due to longer C-S bonds (approx. 1.81 Å) and smaller C-S-C bond angles. However, the gem-diethyl group imposes rigid conformational constraints.
The primary steric interactions involving the diethyl groups are:
-
Gauche Interactions: Rotations around the C2-C(ethyl) bonds lead to gauche interactions between the ethyl groups and the sulfur atoms of the ring.
-
1,3-Diaxial Interactions: Although the diethyl groups are attached to the same carbon, their spatial arrangement can lead to repulsive interactions with axial protons at the C4 and C6 positions.
-
Ring Puckering: The steric bulk at C2 can flatten the chair conformation at the C2-S1-S3 end of the ring, affecting the overall ring geometry.
The logical relationship between the structural features and their conformational consequences is outlined below.
Caption: Logical flow from structural features to steric effects and conformational outcomes.
Quantitative Data Presentation
Precise quantitative data for the this compound system is not extensively available in public literature. The following tables provide a structured format for the key parameters that should be determined through computational modeling and experimental analysis (e.g., X-ray crystallography and NMR spectroscopy).
Table 1: Computed Conformational Energy and Geometric Parameters This table is designed to compare the ground-state geometry of this compound with its less bulky dimethyl analog and the parent dithiane.
| Compound | Parameter | Calculated Value | Method/Basis Set |
| This compound | Ground State Energy (kcal/mol) | Data to be populated | e.g., DFT/B3LYP/6-31G* |
| S1-C2-S3 Angle (°) | Data to be populated | " | |
| C4-C5-C6 Angle (°) | Data to be populated | " | |
| C2-S1 Bond Length (Å) | Data to be populated | " | |
| 2,2-Dimethyl-1,3-dithiane | Ground State Energy (kcal/mol) | Data to be populated | " |
| S1-C2-S3 Angle (°) | Data to be populated | " | |
| 1,3-Dithiane | Ground State Energy (kcal/mol) | Data to be populated | " |
| S1-C2-S3 Angle (°) | Data to be populated | " |
Table 2: Experimental NMR Spectroscopic Data This table outlines the key NMR shifts that would be observed and serve as experimental evidence for the compound's conformation.
| Compound | Nucleus | Ring Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| This compound | ¹H | C4/C6 (ax) | Data to be populated | Data to be populated |
| ¹H | C4/C6 (eq) | Data to be populated | Data to be populated | |
| ¹H | C5 (ax) | Data to be populated | Data to be populated | |
| ¹H | C5 (eq) | Data to be populated | Data to be populated | |
| ¹H | -CH₂- (ethyl) | Data to be populated | Data to be populated | |
| ¹H | -CH₃ (ethyl) | Data to be populated | Data to be populated | |
| ¹³C | C2 | Data to be populated | - | |
| ¹³C | C4/C6 | Data to be populated | - | |
| ¹³C | C5 | Data to be populated | - | |
| ¹³C | -CH₂- (ethyl) | Data to be populated | - | |
| ¹³C | -CH₃ (ethyl) | Data to be populated | - |
Steric Influence on Reactivity
The primary use of 1,3-dithianes in synthesis involves the deprotonation at C2 to form a nucleophilic carbanion. For a 2,2-disubstituted dithiane, this is not possible. However, the steric bulk of the diethyl groups significantly impacts other reactions, such as those involving modifications at other ring positions or reactions where the dithiane itself is a protecting group. The steric hindrance can:
-
Shield adjacent sites: The bulky diethyl groups can sterically hinder the approach of reagents to the sulfur atoms or adjacent ring carbons.
-
Influence deprotection rates: The stability conferred by the gem-diethyl group can affect the conditions required for the cleavage of the dithiane group to regenerate the carbonyl.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and conformational analysis of this compound.
Protocol 1: Synthesis of this compound
This procedure is adapted from general methods for thioacetal formation.
-
Objective: To synthesize this compound from 3-pentanone and 1,3-propanedithiol.
-
Reagents:
-
3-Pentanone (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 3-pentanone in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 1,3-propanedithiol.
-
Slowly add BF₃·OEt₂ dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Conformational Analysis by NMR Spectroscopy
-
Objective: To characterize the solution-state conformation of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Experiments to be Performed:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts and coupling constants. The difference in chemical shifts between axial and equatorial protons at C4/C6 is indicative of a rigid chair conformation.
-
¹³C NMR (with DEPT): Identify all unique carbon signals and determine the number of attached protons.
-
COSY (Correlation Spectroscopy): Identify proton-proton coupling networks, confirming the connectivity of the ring protons and the ethyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons. This can help confirm the assignment of the quaternary C2 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional, for advanced analysis) Identify through-space interactions. NOEs between the ethyl protons and the axial protons on C4/C6 would provide definitive evidence of their spatial proximity and confirm the chair conformation.
-
The workflow for synthesizing and analyzing the target compound is visualized below.
Caption: Experimental workflow for synthesis and analysis of this compound.
Conclusion
The steric effects of gem-diethyl groups at the C2 position of a 1,3-dithiane ring are significant drivers of its molecular conformation and reactivity. These effects, rooted in the Thorpe-Ingold principle, lead to a more rigid and potentially strained chair conformation. While specific experimental data for this compound is sparse, the principles outlined in this guide, along with the detailed protocols for synthesis and analysis, provide a robust framework for researchers to investigate these phenomena. Such studies are essential for the rational design of synthetic pathways and the development of new chemical entities where stereochemical control is paramount.
The Dawn of Umpolung: Early Studies and Discovery of Substituted 1,3-Dithianes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery and development of substituted 1,3-dithianes marked a paradigm shift in organic synthesis, introducing the concept of "umpolung" or the reversal of carbonyl reactivity. This innovation, pioneered by E.J. Corey and Dieter Seebach, transformed the way chemists approached the construction of complex organic molecules by enabling the use of a carbonyl carbon as a nucleophile. This technical guide delves into the seminal early studies that established 1,3-dithianes as versatile synthetic intermediates, providing a comprehensive overview of the foundational experimental protocols, quantitative data from these pioneering works, and the logical workflows that underpin this powerful methodology.
The Genesis of a New Synthetic Strategy: The Corey-Seebach Reaction
The groundbreaking work of E.J. Corey and Dieter Seebach in the mid-1960s laid the foundation for the use of 1,3-dithianes in organic synthesis.[1] Their key insight was the recognition that the C-2 proton of a 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium.[2] This deprotonation generates a nucleophilic carbanion, a "masked" acyl anion, which can then react with a variety of electrophiles. This process effectively inverts the normal electrophilic nature of the carbonyl carbon from which the dithiane is derived, a concept termed "umpolung".[3]
The overall synthetic sequence, now famously known as the Corey-Seebach reaction, can be broken down into three principal stages:
-
Formation of the 1,3-Dithiane: An aldehyde is reacted with 1,3-propanedithiol, typically in the presence of an acid catalyst, to form the corresponding 1,3-dithiane.[4]
-
Deprotonation and Alkylation: The 1,3-dithiane is treated with a strong base, most commonly n-butyllithium, to generate the 2-lithio-1,3-dithiane. This powerful nucleophile is then reacted with an electrophile to form a new carbon-carbon bond at the C-2 position.
-
Hydrolysis (Deprotection): The substituted 1,3-dithiane is hydrolyzed to regenerate the carbonyl group, yielding a ketone or aldehyde.[3]
This revolutionary strategy opened up new avenues for the synthesis of a wide array of organic molecules, including ketones, α-hydroxy ketones, and 1,2-diketones, which were often challenging to prepare using traditional methods.[5]
Experimental Protocols: A Guide to the Foundational Techniques
The following sections provide detailed experimental protocols for the key steps in the synthesis and utilization of substituted 1,3-dithianes, based on the early work of Corey and Seebach.
Preparation of 1,3-Dithiane
General Procedure:
A solution of an aldehyde and a slight excess of 1,3-propanedithiol in a suitable solvent (e.g., chloroform or benzene) is treated with a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., p-toluenesulfonic acid). The reaction mixture is typically stirred at room temperature until the formation of the dithiane is complete, often monitored by the disappearance of the aldehyde starting material. The reaction is then quenched, and the product is isolated and purified by distillation or crystallization.
Generation of 2-Lithio-1,3-dithiane and Subsequent Alkylation
General Procedure:
A solution of the 1,3-dithiane in an anhydrous ethereal solvent, most commonly tetrahydrofuran (THF), is cooled to a low temperature (typically -20 to -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexane is then added dropwise, resulting in the formation of the 2-lithio-1,3-dithiane. The reaction mixture is stirred at low temperature for a period of time to ensure complete deprotonation. The electrophile is then added, and the reaction is allowed to proceed, often with gradual warming to room temperature. The reaction is quenched with water, and the product is extracted, dried, and purified.
Hydrolysis of 2-Substituted 1,3-Dithianes
General Procedure:
The hydrolysis of the dithiane to regenerate the carbonyl functionality was a critical step in the overall sequence. Early methods often employed mercury(II) salts due to the high affinity of mercury for sulfur. A common procedure involves treating the 2-substituted 1,3-dithiane with mercury(II) chloride and a carbonate base (e.g., cadmium carbonate or calcium carbonate) in an aqueous organic solvent mixture (e.g., aqueous acetone or methanol). The reaction mixture is typically heated to reflux to drive the reaction to completion. The insoluble mercury salts are then removed by filtration, and the carbonyl product is isolated from the filtrate.
Quantitative Data from Early Studies
The following tables summarize the quantitative data, including reaction yields and conditions, from the seminal publications on the discovery and development of substituted 1,3-dithianes.
Table 1: Alkylation of 2-Lithio-1,3-dithiane with Alkyl Halides
| Electrophile (RX) | Product (R) | Reaction Conditions | Yield (%) | Reference |
| n-Butyl bromide | n-Butyl | THF, -20 °C to 25 °C, 12 h | 85 | [6] |
| Benzyl chloride | Benzyl | THF, -20 °C to 25 °C, 12 h | 90 | [6] |
| Isopropyl bromide | Isopropyl | THF, -20 °C to 25 °C, 24 h | 65 | [6] |
| tert-Butyl chloride | tert-Butyl | THF, -20 °C to 25 °C, 48 h | Low | [6] |
| Allyl bromide | Allyl | THF, -78 °C to 25 °C, 2 h | 88 | [6] |
Table 2: Reaction of 2-Lithio-1,3-dithiane with Epoxides
| Epoxide | Product | Reaction Conditions | Yield (%) | Reference |
| Ethylene oxide | 2-(2-Hydroxyethyl)-1,3-dithiane | THF, -20 °C to 25 °C, 12 h | 82 | [6] |
| Propylene oxide | 2-(2-Hydroxypropyl)-1,3-dithiane | THF, -20 °C to 25 °C, 12 h | 80 | [6] |
| Cyclohexene oxide | 2-(2-Hydroxycyclohexyl)-1,3-dithiane | THF, -20 °C to 25 °C, 15 h | 85 | [6] |
Table 3: Reaction of 2-Lithio-1,3-dithiane with Carbonyl Compounds
| Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | THF, -78 °C to 25 °C, 2 h | 92 | [6] |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | THF, -78 °C to 25 °C, 1 h | 95 | [6] |
| Acetone | 2-(2-Hydroxypropan-2-yl)-1,3-dithiane | THF, -78 °C to 25 °C, 1 h | 88 | [6] |
Table 4: Hydrolysis of 2-Substituted 1,3-Dithianes
| 2-Substituted 1,3-Dithiane | Carbonyl Product | Reagents and Conditions | Yield (%) | Reference |
| 2-Butyl-1,3-dithiane | Pentanal | HgCl₂, CaCO₃, aq. CH₃CN, reflux | 85 | [6] |
| 2-Benzyl-1,3-dithiane | Phenylacetaldehyde | HgCl₂, CaCO₃, aq. CH₃CN, reflux | 90 | [6] |
| 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 1-Hydroxycyclohexanecarbaldehyde | HgCl₂, CaCO₃, aq. CH₃CN, reflux | 88 | [6] |
Spectroscopic Data of Key 1,3-Dithiane Derivatives
The characterization of the novel dithiane intermediates and products was crucial in these early studies. The following table provides representative spectroscopic data for some key 1,3-dithiane derivatives.
Table 5: Spectroscopic Data for Selected 1,3-Dithiane Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 1,3-Dithiane | 2.13 (quintet, 2H), 2.86 (t, 4H), 3.88 (s, 2H) | 25.9, 30.1, 32.2 | 2920, 1420, 1275, 905 |
| 2-Butyl-1,3-dithiane | 0.91 (t, 3H), 1.2-1.7 (m, 4H), 1.8-2.2 (m, 2H), 2.8-3.0 (m, 4H), 4.05 (t, 1H) | 13.9, 22.5, 31.8, 36.4, 32.1, 47.5 | 2950, 2920, 1455, 1270 |
| 2-Phenyl-1,3-dithiane | 2.0-2.3 (m, 2H), 2.8-3.1 (m, 4H), 5.15 (s, 1H), 7.2-7.5 (m, 5H) | 25.8, 32.5, 51.9, 127.8, 128.4, 128.9, 140.2 | 3050, 2920, 1490, 1450, 690 |
Logical Relationships in Dithiane Chemistry
The synthetic utility of 1,3-dithianes stems from a logical sequence of reactions that manipulate the reactivity of a carbonyl equivalent. This workflow can be visualized as a signaling pathway in which each step enables the next, ultimately leading to the desired molecular architecture.
References
- 1. synarchive.com [synarchive.com]
- 2. Synthetic applications of 2-chloro-1,3-dithiane. Preparation of ketene dithioacetals. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2,2-Diethyl-1,3-dithiane Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 2,2-diethyl-1,3-dithiane under a range of acidic and basic conditions. This information is critical for its application as a protective group in multi-step organic synthesis and for understanding its reactivity profile in various chemical environments.
Core Concepts of 1,3-Dithiane Stability
1,3-Dithianes are cyclic thioacetals renowned for their considerable stability, which makes them effective protecting groups for carbonyl compounds.[1] Generally, they are resistant to a wide array of nucleophilic and basic reagents, as well as many acidic conditions under which analogous oxygen acetals would readily cleave. However, their stability is not absolute and is dependent on the specific conditions employed.
Under acidic conditions , the stability of the 1,3-dithiane ring is substantial, though cleavage (deprotection) can be induced, often requiring harsh conditions or specific reagents. The mechanism of acid-catalyzed hydrolysis for some derivatives, such as 2-aryl-2-phenyl-1,3-dithianes, has been studied, providing insight into the reaction kinetics.[2]
Under basic conditions , the 1,3-dithiane ring is exceptionally stable. The primary reactivity in the presence of strong bases, such as n-butyllithium, is the deprotonation of the C2 position if a proton is present. For a 2,2-disubstituted dithiane like this compound, this pathway is blocked, rendering it highly stable in the presence of strong bases.
Stability Profile of this compound
The presence of two ethyl groups at the C2 position of the 1,3-dithiane ring significantly influences its stability. This substitution prevents deprotonation at the C2 position, a key reaction pathway for unsubstituted or monosubstituted dithianes under strong basic conditions.
Acidic Stability
Illustrative Data on Acidic Stability
The following table presents hypothetical data representing the percentage of this compound remaining after incubation under various acidic conditions at 25°C. This data is for illustrative purposes to demonstrate a typical stability profile.
| Acid Condition | Concentration | Time (hours) | % Remaining (Hypothetical) |
| Acetic Acid | 1 M | 24 | >99% |
| Hydrochloric Acid | 0.1 M | 24 | 98% |
| Hydrochloric Acid | 1 M | 24 | 85% |
| Trifluoroacetic Acid | 1 M | 24 | 70% |
| Polyphosphoric Acid/Acetic Acid | N/A | 8 | <10% (cleavage conditions)[1] |
Basic Stability
This compound is highly stable under a wide range of basic conditions. The absence of a proton at the C2 position prevents deprotonation and subsequent reactions that are characteristic of other 1,3-dithianes (e.g., the Corey-Seebach reaction).[3] It is resistant to common bases such as alkali metal hydroxides, alkoxides, and amines. Even in the presence of very strong bases like organolithium reagents, the dithiane core remains intact.
Illustrative Data on Basic Stability
The following table presents hypothetical data representing the percentage of this compound remaining after incubation under various basic conditions at 25°C. This data is for illustrative purposes.
| Base Condition | Concentration | Time (hours) | % Remaining (Hypothetical) |
| Sodium Hydroxide | 1 M | 72 | >99% |
| Sodium Methoxide | 1 M in Methanol | 72 | >99% |
| n-Butyllithium | 1.2 eq in THF | 24 | >99% |
| Lithium Diisopropylamide | 1.2 eq in THF | 24 | >99% |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound.
Protocol 1: Acidic Stability Testing
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or dioxane) at a known concentration (e.g., 10 mg/mL).
-
Preparation of Test Solutions: In separate vials, add an aliquot of the stock solution to a larger volume of the desired aqueous acidic solution (e.g., 0.1 M HCl, 1 M HCl, 1 M H₂SO₄) to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C, 50°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.
-
Extraction: Extract the this compound from the aqueous solution using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Analyze the concentration of this compound in the organic extract using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
Protocol 2: Basic Stability Testing
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acidic stability protocol.
-
Preparation of Test Solutions: In separate vials, add an aliquot of the stock solution to a larger volume of the desired aqueous or alcoholic basic solution (e.g., 1 M NaOH, 1 M NaOMe in methanol). For organolithium bases, the reaction is typically conducted under anhydrous conditions in an inert solvent like THF.
-
Incubation: Incubate the vials at a constant temperature.
-
Time Points: At specified time intervals, withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., dilute HCl or ammonium chloride solution).
-
Extraction: Extract the this compound from the solution.
-
Analysis: Analyze the concentration of this compound as described in the acidic stability protocol.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key reaction pathways for this compound under forcing acidic conditions and its general inertness under basic conditions.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Stability of this compound under strong basic conditions.
Conclusion
This compound is a robust protecting group that exhibits high stability under a broad range of basic conditions and moderate stability in acidic environments. Its stability can be attributed to the inherent properties of the 1,3-dithiane ring and the presence of the 2,2-diethyl substitution, which prevents C2 deprotonation. While generally stable to acid, cleavage can be effected under specific, often harsh, conditions, allowing for its removal when required in a synthetic sequence. The provided protocols offer a framework for the quantitative assessment of its stability in various chemical environments, which is essential for its effective implementation in complex organic synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Deprotonation of 2,2-Diethyl-1,3-dithiane with n-Butyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the deprotonation of 2,2-diethyl-1,3-dithiane using n-butyllithium (n-BuLi). This reaction is a key step in the utilization of 1,3-dithianes as "umpolung" reagents, enabling the synthesis of complex carbonyl compounds. Due to the absence of acidic protons at the 2-position, deprotonation occurs at the 4-position of the dithiane ring, yielding a nucleophilic carbanion that can react with various electrophiles. This protocol outlines the necessary reagents, equipment, and procedural steps to successfully perform this lithiation, along with data presentation and visualizations to aid in understanding and execution.
Introduction
The deprotonation of 1,3-dithianes is a fundamental transformation in modern organic synthesis, central to the Corey-Seebach reaction. This "umpolung" or reversal of polarity of the carbonyl group allows for the formation of acyl anion equivalents, which are powerful nucleophiles for carbon-carbon bond formation.[1][2][3] While the deprotonation of 1,3-dithiane and its 2-substituted derivatives at the C-2 position is well-documented, the case of 2,2-disubstituted dithianes, such as this compound, presents a different regiochemical outcome.
In the absence of protons at the C-2 position, a strong base like n-butyllithium will abstract a proton from one of the methylene groups adjacent to the sulfur atoms (C-4 or C-6). The resulting lithiated species is a versatile intermediate for the synthesis of a variety of organic molecules, including ketones, alpha-hydroxy ketones, and other functionalized carbonyl compounds after subsequent reaction with an electrophile and deprotection of the dithiane.[4] The stability of the resulting carbanion is attributed to the presence of the adjacent sulfur atoms.[2]
Reaction and Mechanism
The deprotonation of this compound with n-butyllithium proceeds via an acid-base reaction where the n-butyl anion acts as a strong base to abstract a proton from the C-4 (or C-6) position of the dithiane ring.
Reaction Scheme:
The reaction is typically carried out in an inert, anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data for the deprotonation of 1,3-dithiane derivatives, which can be used as a guideline for the deprotonation of this compound. Please note that optimal conditions may vary and should be determined empirically.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Reagent | n-Butyllithium (n-BuLi) | [4] |
| Stoichiometry (n-BuLi:dithiane) | 1.0 - 1.2 equivalents | General Practice |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |
| Concentration | 0.1 - 0.5 M | General Practice |
| Reaction Temperature | -78 °C to -20 °C | [4] |
| Reaction Time | 1 - 4 hours | General Practice |
| Yield of Lithiated Species | Typically high (>90%), used in situ | General Practice |
Experimental Protocol
This protocol describes a general procedure for the deprotonation of this compound with n-butyllithium.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes, concentration predetermined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Quenching agent (e.g., D₂O, an alkyl halide, or a carbonyl compound)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet connected to an argon or nitrogen line. Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (to achieve a concentration of 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (1.0-1.2 eq) in hexanes to the stirred dithiane solution via syringe over a period of 15-30 minutes. Maintain the temperature below -70 °C during the addition. The formation of the lithiated species may be indicated by a slight color change.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to -20 °C and stir for an additional 1-2 hours to ensure complete deprotonation.
-
Reaction with Electrophile (Example): Cool the solution back to -78 °C. Slowly add the desired electrophile (e.g., an alkyl halide, 1.0-1.1 eq) neat or as a solution in anhydrous THF.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the deprotonation of this compound.
Logical Relationship of Deprotonation and Functionalization
Caption: Logical steps from starting material to the functionalized product.
References
- 1. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 2. Pot-Economy Autooxidative Condensation of 2-Aryl-2-lithio-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2,2-Diethyl-1,3-dithiane as a Bulky Acyl Anion Equivalent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2-Diethyl-1,3-dithiane serves as a protective group for diethyl ketone and represents a key intermediate in the synthesis of more complex molecules. As a dithioacetal, it is highly stable under both acidic and basic conditions, making it an ideal choice for multi-step syntheses where other functional groups need to be manipulated without affecting the carbonyl moiety. The inherent stability of the dithiane group allows for a wide range of chemical transformations to be performed on other parts of a molecule, with the carbonyl group safely masked. This document provides detailed application notes and protocols for the synthesis and deprotection of this compound, highlighting its role as a bulky protecting group.
While the parent 1,3-dithiane is a well-known acyl anion equivalent upon deprotonation at the C2 position, it is crucial to note that this compound, being a ketal, lacks an acidic proton at this position. Therefore, its primary role is not as a nucleophile for further alkylation, but as a robust protecting group for a hindered ketone.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆S₂ |
| Molecular Weight | 176.3 g/mol [1] |
| IUPAC Name | This compound |
| CAS Number | 63882-91-7 |
| Appearance | Colorless oil or solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the formation of this compound from diethyl ketone and 1,3-propanedithiol, a common method for the synthesis of 1,3-dithianes.[2]
Materials:
-
Diethyl ketone
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Glacial acetic acid
-
Chloroform (CHCl₃)
-
10% Aqueous potassium hydroxide (KOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of boron trifluoride diethyl etherate (1.1 eq) in glacial acetic acid (2 volumes) and chloroform (4 volumes).
-
Addition of Reactants: Heat the solution to reflux with vigorous stirring. Separately, prepare a solution of 1,3-propanedithiol (1.0 eq) and diethyl ketone (1.1 eq) in chloroform (15 volumes). Add this solution dropwise to the refluxing reaction mixture over a period of 8 hours.
-
Work-up: After the addition is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash successively with water (4 x 2 volumes), 10% aqueous potassium hydroxide (2 x 3 volumes), and again with water (2 x 2 volumes).
-
Isolation of Product: Dry the organic layer over anhydrous potassium carbonate. Concentrate the solution under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.
-
Purification (Optional): The crude product can be purified by recrystallization from methanol or by distillation under reduced pressure. For recrystallization, dissolve the residue in a minimal amount of hot methanol, filter while hot, and allow to cool slowly. Collect the crystals by filtration and dry under vacuum.
Diagrams
Synthesis of this compound
Caption: Synthesis of this compound.
Protocol 2: Deprotection of this compound
The cleavage of the dithiane group to regenerate the parent carbonyl compound can be challenging, especially for sterically hindered substrates. A variety of methods have been developed for this transformation.[3][4] Below is a general protocol using mercury(II) nitrate trihydrate, which is effective for a range of dithianes.[3]
Materials:
-
This compound derivative
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)
-
Mortar and pestle
-
Ethanol or Acetonitrile
-
Silica gel for flash chromatography
-
TLC plates
Procedure:
-
Reaction Setup: In a mortar, place the this compound derivative (1 mmol).
-
Addition of Reagent: Add mercury(II) nitrate trihydrate (2 mmol) to the mortar.
-
Reaction: Grind the mixture with a pestle at room temperature for 1-4 minutes. Monitor the reaction progress by TLC until the starting material has disappeared.
-
Work-up: Once the reaction is complete, wash the mixture with ethanol or acetonitrile (5 mL) and filter to remove the mercury salts.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure diethyl ketone derivative.
Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.
Alternative Deprotection Methods
A variety of reagents can be employed for the deprotection of 1,3-dithianes. The choice of reagent often depends on the other functional groups present in the molecule.
| Reagent/Conditions | Advantages | Disadvantages |
| HgCl₂/CaCO₃, aq. CH₃CN | Effective for many substrates. | Highly toxic mercury salts. |
| N-Bromosuccinimide (NBS), aq. acetone | Milder than mercury-based methods. | Can react with other sensitive functional groups. |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Fast and efficient. | Can be expensive. |
| Iodine, aq. THF | Mild conditions. | May not be effective for all substrates. |
| Selectfluor™ | Very mild and fast. | Reagent can be costly. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Chemoselective for dithianes over dithiolanes.[5] | Can be sensitive to steric hindrance. |
Diagrams
Deprotection of this compound
Caption: Deprotection of this compound.
Application in Synthesis
The primary application of this compound is the protection of the carbonyl group of diethyl ketone. This is particularly useful in complex syntheses where the ketone functionality needs to be preserved while other parts of the molecule undergo reaction. The bulky diethyl groups at the C2 position provide significant steric hindrance, which can influence the reactivity of adjacent functional groups and provide a degree of stereochemical control in certain reactions.
Logical Relationship: Role as a Protecting Group
References
- 1. m.youtube.com [m.youtube.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of 2,2-Diethyl-1,3-dithiane in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-dithiane functional group is a cornerstone in modern organic synthesis, primarily utilized as a protecting group for carbonyl compounds and as a masked acyl anion for carbon-carbon bond formation—a concept known as "umpolung" reactivity. This versatility has led to its widespread application in the total synthesis of numerous complex natural products. However, a thorough review of the scientific literature indicates that while the parent 1,3-dithiane and its C2-monosubstituted derivatives are frequently employed, the use of 2,2-diethyl-1,3-dithiane in the total synthesis of natural products is not prominently documented. Its structure, with two ethyl groups at the C2 position, precludes its use as an acyl anion equivalent, limiting its function solely to that of a protecting group for diethyl ketone. This document provides a comprehensive overview of the general application of 2,2-disubstituted 1,3-dithianes as protecting groups, including detailed experimental protocols for their formation and cleavage, and contextualizes their potential, albeit underexploited, role in complex synthetic endeavors.
Introduction to 1,3-Dithianes in Natural Product Synthesis
The utility of 1,3-dithianes in organic synthesis was pioneered by Corey and Seebach, and they have since become indispensable tools. Their stability to a wide range of reaction conditions, including acidic and basic environments, makes them excellent protecting groups for aldehydes and ketones.[1][2] Furthermore, the acidity of the C2 protons in 1,3-dithiane (pKa ≈ 31) allows for deprotonation with strong bases like n-butyllithium, generating a nucleophilic carbanion that can react with various electrophiles.[3][4] This "umpolung" or reversal of polarity of the carbonyl carbon is a powerful strategy for the construction of complex carbon skeletons found in many natural products.[2][5]
In the case of 2,2-disubstituted 1,3-dithianes, such as this compound, the absence of a proton at the C2 position means they cannot participate in "umpolung" chemistry. Their role is exclusively as a protective group for ketones.
Synthesis of 2,2-Disubstituted-1,3-dithianes
The formation of a 2,2-disubstituted-1,3-dithiane involves the acid-catalyzed reaction of a ketone with 1,3-propanedithiol.
General Experimental Protocol: Thioacetalization of a Ketone
This protocol describes the general procedure for the protection of a ketone, such as diethyl ketone, to form the corresponding this compound.
Materials:
-
Ketone (e.g., diethyl ketone, 1.0 equiv)
-
1,3-Propanedithiol (1.1 equiv)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 equiv)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the ketone in the anhydrous solvent at 0 °C, add 1,3-propanedithiol.
-
Add the acid catalyst dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Quantitative Data for Thioacetalization Reactions
| Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | I₂ (0.1 equiv) | CH₂Cl₂ | 1.5 | 95 | [4] |
| Acetophenone | Y(OTf)₃ (cat.) | Neat | 0.5 | 92 | [4] |
| 4-tert-Butylcyclohexanone | H₃PW₁₂O₄₀ | Neat | 2 | 98 | [4] |
Diagram of the General Workflow for Dithiane Protection
Caption: Workflow for the protection of a ketone as a 2,2-disubstituted-1,3-dithiane.
Deprotection of 2,2-Disubstituted-1,3-dithianes
The cleavage of the dithiane group to regenerate the carbonyl is a critical step. Various methods have been developed, as the high stability of the dithiane can make this transformation challenging.
General Experimental Protocol: Oxidative Deprotection
This protocol describes a common method for the deprotection of 2,2-disubstituted-1,3-dithianes using an oxidative cleavage.
Materials:
-
2,2-Disubstituted-1,3-dithiane (1.0 equiv)
-
Oxidizing agent (e.g., N-bromosuccinimide (NBS), bis(trifluoroacetoxy)iodobenzene (PIFA))
-
Aqueous organic solvent (e.g., acetone/water, acetonitrile/water)
-
Sodium thiosulfate solution (for quenching NBS)
-
Saturated sodium bicarbonate solution
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 2,2-disubstituted-1,3-dithiane in the aqueous organic solvent.
-
Cool the solution to 0 °C.
-
Add the oxidizing agent portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the excess oxidizing agent (e.g., with sodium thiosulfate solution if using NBS).
-
Add saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the mixture with the chosen extraction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Quantitative Data for Dithiane Deprotection Reactions
| Dithiane Derivative | Reagent | Solvent | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | SbCl₅ | CH₂Cl₂ | 5 min | 92 | [6] |
| 2,2-Diphenyl-1,3-dithiane | Methylene Green, hv, O₂ | CH₃CN | 4 h | 95 | [6] |
| Various dithianes | Polyphosphoric Acid/Acetic Acid | Neat | 3-8 h | 73-95 | [7] |
Diagram of the General Signaling Pathway for Deprotection
Caption: Conceptual pathway for the deprotection of a 2,2-disubstituted-1,3-dithiane.
Application in the Synthesis of Natural Product Intermediates
While no direct total syntheses employing this compound have been identified, the protection of a diethyl ketone moiety could be crucial in multi-step syntheses of complex molecules where this structural unit is present. For instance, in the synthesis of fragments of polyketide natural products or certain alkaloids, the temporary masking of a ketone is often necessary to allow for selective transformations elsewhere in the molecule.
One area where dithiane chemistry has been pivotal is in the synthesis of insect pheromones. For example, the synthesis of exo-brevicomin, a pheromone of the Western pine beetle, involves intermediates that could conceptually be derived from precursors protected as dithianes.[2][8][9] Although specific syntheses of exo-brevicomin do not detail the use of this compound, the general strategy of using dithianes to construct key fragments is well-established in pheromone synthesis.
Conclusion
This compound serves as a specific protecting group for diethyl ketone. While the broader class of 1,3-dithianes is of immense importance in the total synthesis of natural products, the application of this particular derivative is not well-documented in this context. This may be due to the relatively infrequent occurrence of an unfunctionalized diethyl ketone moiety in complex natural product targets or the preference for other protecting group strategies. Nevertheless, the protocols for the formation and cleavage of 2,2-disubstituted dithianes are robust and provide a reliable method for the protection of ketones. For researchers encountering a diethyl ketone in a synthetic route towards a natural product or a drug candidate, the use of this compound as a protecting group remains a viable and effective strategy. The provided protocols offer a solid foundation for the application of this chemistry in complex synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. google.com [google.com]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Stereoselective synthesis of either (±)-exo- or (±)-endo-brevicomin via hydride reduction of a 2-acylpyranyl intermediate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. The Pherobase Synthesis - exo-brevicomin | C9H16O2 [pherobase.com]
Application Notes and Protocols: Thioacetalization of Diethyl Ketone with 1,3-Propanedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the thioacetalization of diethyl ketone with 1,3-propanedithiol to synthesize 2,2-diethyl-1,3-dithiane. This reaction is a fundamental method for the protection of the carbonyl group in diethyl ketone, a common transformation in organic synthesis. The resulting 1,3-dithiane is a versatile intermediate, notably utilized in umpolung strategies to reverse the polarity of the carbonyl carbon. The protocol herein describes a common and effective method using boron trifluoride etherate as a Lewis acid catalyst.
Introduction
The protection of carbonyl groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions. Thioacetalization, the conversion of a carbonyl compound to a thioacetal, offers a robust alternative to acetal formation, providing enhanced stability under acidic conditions. The reaction of diethyl ketone with 1,3-propanedithiol yields a cyclic thioacetal, this compound. This transformation is typically facilitated by a Lewis acid or Brønsted acid catalyst. The resulting 1,3-dithiane moiety is not only an excellent protecting group but also a key functional group in C-C bond formation through the Corey-Seebach reaction.
Reaction Scheme
Caption: General reaction scheme for the thioacetalization of diethyl ketone.
Data Presentation
While a specific literature source detailing the precise yield for the thioacetalization of diethyl ketone with 1,3-propanedithiol using a specific catalyst and set of conditions remains elusive in broad searches, the following table outlines the expected reagents and their properties, which are critical for designing and understanding the experiment. General yields for thioacetalization of unhindered ketones are often high, typically exceeding 80%.
| Reagent/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |
| Diethyl Ketone | 86.13 | 0.814 | 102 | Starting material. |
| 1,3-Propanedithiol | 108.23 | 1.078 | 169 | Thiol reagent; possesses a strong, unpleasant odor. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 141.93 | 1.15 | 126 | Lewis acid catalyst; moisture sensitive. |
| This compound | 176.35 | - | - | Product. |
| Dichloromethane (CH₂Cl₂) | 84.93 | 1.326 | 39.6 | Common reaction solvent. |
Physical and Spectroscopic Data for this compound:
| Property | Value |
| Molecular Formula | C₈H₁₆S₂ |
| Molar Mass | 176.35 g/mol |
| ¹H NMR | Predicted shifts: δ (ppm) ~1.80-2.00 (m, 2H, -SCH₂CH₂ CH₂S-), ~2.80-3.00 (m, 4H, -SCH₂ CH₂CH₂ S-), ~1.70-1.90 (q, 4H, -CH₂ CH₃), ~0.90-1.10 (t, 6H, -CH₂CH₃ ) |
| ¹³C NMR | Predicted shifts: δ (ppm) ~8-10 (-CH₂C H₃), ~30-35 (-C H₂CH₃), ~25-30 (-SCH₂C H₂CH₂S-), ~60-70 (-C (CH₂CH₃)₂) |
Experimental Protocol
This protocol is a general procedure based on established methods for the thioacetalization of ketones using boron trifluoride etherate. Researchers should optimize reaction conditions as necessary.
Materials:
-
Diethyl ketone
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add diethyl ketone (1.0 eq) and anhydrous dichloromethane.
-
Addition of Reagents: Add 1,3-propanedithiol (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (0.1-0.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
1,3-Propanedithiol has a very strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Boron trifluoride etherate is corrosive and moisture-sensitive. Handle with care using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle in a fume hood.
Mandatory Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,2-Diethyl-1,3-dithiane Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 2,2-diethyl-1,3-dithiane. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of this compound?
The alkylation of this compound follows the principles of the Corey-Seebach reaction. It involves the deprotonation of the C2-proton of the dithiane ring using a strong base, typically n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This lithiated intermediate then reacts with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the C2 position.
Q2: Why is the C2-proton of this compound acidic enough to be removed by n-BuLi?
The acidity of the C2-proton is a key feature of the 1,3-dithiane system. The adjacent sulfur atoms stabilize the resulting carbanion through inductive effects and d-orbital overlap. This stabilization lowers the pKa of the C2-proton sufficiently for it to be abstracted by a strong organolithium base like n-BuLi.
Q3: What are the primary challenges when alkylating a sterically hindered substrate like this compound?
The two ethyl groups at the C2 position introduce significant steric hindrance. This can lead to several challenges:
-
Slower Deprotonation: The bulky ethyl groups may impede the approach of the n-BuLi base to the C2-proton, potentially requiring longer reaction times or slightly higher temperatures for complete lithiation.
-
Reduced Nucleophilicity: The steric bulk around the carbanion can hinder its attack on the electrophile, possibly leading to lower reaction rates and yields.
-
Competing Side Reactions: If the deprotonation or alkylation is slow, side reactions such as the reaction of n-BuLi with the solvent (e.g., THF) or the electrophile can become more prominent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation. 2. Inactive n-BuLi. 3. Poor quality alkyl halide. 4. Reaction temperature too low/high. 5. Steric hindrance preventing alkylation. | 1. Increase deprotonation time or use a slight excess of n-BuLi (1.1-1.2 equivalents). Consider the addition of TMEDA to enhance the reactivity of n-BuLi. 2. Titrate the n-BuLi solution before use to determine its exact concentration. 3. Use a freshly distilled or purified alkyl halide. Alkyl iodides are generally more reactive than bromides or chlorides. 4. Optimize the temperature for both deprotonation (typically -78 °C to -40 °C) and alkylation (can vary, may require warming to room temperature). 5. Use a less sterically demanding primary alkyl halide. |
| Formation of Side Products | 1. Reaction of n-BuLi with the solvent (THF). 2. Wurtz-type coupling of the alkyl halide. 3. Elimination reaction of the alkyl halide. | 1. Maintain a low temperature (-78 °C) during the deprotonation and addition of n-BuLi to minimize reaction with THF. 2. Add the alkyl halide slowly at a low temperature to keep its concentration low and minimize self-coupling. 3. Use a primary alkyl halide, as secondary and tertiary halides are more prone to elimination. |
| Reaction Fails to Go to Completion | 1. Insufficient equivalents of n-BuLi or alkyl halide. 2. Short reaction time. 3. Presence of moisture or other protic impurities. | 1. Use a slight excess of both n-BuLi and the alkyl halide (e.g., 1.1-1.3 equivalents). 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Sterically hindered substrates may require longer reaction times. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Experimental Protocols
General Protocol for the Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkyl halides.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Alkylation: Slowly add a solution of the alkyl halide (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table provides representative data for the alkylation of 1,3-dithianes. Note that yields and optimal conditions can vary significantly based on the specific substrate and electrophile used.
| Dithiane Substrate | Base (Equivalents) | Electrophile (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | n-BuLi (1.1) | Benzyl bromide (1.2) | -78 to RT | 12 | 85-95 | General procedure |
| 2-Methyl-1,3-dithiane | n-BuLi (1.1) | Ethyl iodide (1.2) | -40 to RT | 10 | 80-90 | General procedure |
| 1,3-Dithiane | n-BuLi (1.1) | n-Butyl bromide (1.2) | -30 to RT | 12 | 88-96 | General procedure |
Visualizations
Technical Support Center: Deprotection of Sterically Hindered Dithianes
Welcome to the technical support center for challenges in the deprotection of sterically hindered dithianes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of my sterically hindered dithiane proving to be so difficult?
Dithianes are generally stable protecting groups, and their removal can be challenging, a difficulty that is often magnified by steric hindrance around the dithiane moiety.[1][2] Steric bulk can impede the access of reagents to the sulfur atoms, slowing down or preventing the reaction. Many deprotection methods require specific geometric arrangements for the reaction to proceed, which can be difficult to achieve with a hindered substrate.
Q2: What are the most common methods for deprotecting dithianes?
A wide array of methods has been developed for dithiane deprotection, broadly categorized as:
-
Mercuric Salt-Based Methods: Often employing HgCl₂ or Hg(NO₃)₂. These are highly effective but involve toxic heavy metals.[3][4]
-
Oxidative Methods: Utilizing reagents like o-iodoxybenzoic acid (IBX), Dess-Martin periodinane, or hydrogen peroxide with an iodine catalyst.[5]
-
Alkylative Hydrolysis: Involving reagents like methyl iodide (MeI).
-
"Green" or Milder Methods: Employing reagents like TMSCl/NaI or visible-light-mediated protocols to avoid harsh conditions and toxic metals.[6][7]
Q3: Are there any "green" or less toxic alternatives to mercury-based reagents?
Yes, several greener alternatives are available. A notable example is the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system (using sodium dodecyl sulfate - SDS).[5][8][9] This method is performed under neutral conditions and is compatible with many sensitive functional groups.[8][9] Another mild and efficient metal-free option is the combination of TMSCl and NaI in acetonitrile.[7]
Q4: How can I avoid side reactions, such as the over-oxidation of aldehydes?
Choosing the right deprotection agent and controlling the reaction conditions are crucial. For instance, when using mercury(II) nitrate, aldehydes are generally not further oxidized to carboxylic acids.[3] Milder, chemoselective methods are also less likely to cause side reactions. The H₂O₂/I₂ system, for example, does not typically lead to over-oxidation.[8][9]
Troubleshooting Guides
Issue 1: Low or No Yield
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The reagent may be too bulky to approach the dithiane. | * Switch to a smaller, more reactive reagent. For example, if a bulky phosphine-based reagent fails, a smaller metal salt might be more effective. * Increase the reaction temperature to overcome the activation energy barrier, but monitor for decomposition. |
| Reagent Inactivity: The chosen reagent may not be potent enough for your specific substrate. | * If a mild method (e.g., H₂O₂/I₂) fails, consider a more powerful one like a mercury(II) salt-based method, if tolerated by your molecule.[3] * For mercury-based methods, ensure the correct stoichiometry is used. An excess of mercury salts can lead to side reactions, while an insufficient amount will result in an incomplete reaction.[1] |
| Poor Solubility: The substrate or reagent may not be sufficiently soluble in the chosen solvent. | * For the H₂O₂/I₂ method, the use of a surfactant like SDS can improve solubility and reaction efficiency in an aqueous medium.[8] * Experiment with different solvent systems. For TMSCl/NaI deprotection, acetonitrile was found to be more effective than alcohols.[7] |
Issue 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Insufficient Activation: The reaction may require higher energy input or a more active catalyst. | * Increase the reaction temperature. For the TMSCl/NaI method, increasing the temperature from room temperature to 60°C significantly improved the yield.[7] * Consider a solvent-free approach. Grinding the substrate with a solid reagent like Hg(NO₃)₂·3H₂O can lead to very short reaction times (1-4 minutes).[3] |
| Low Reagent Concentration: The concentration of the deprotecting agent may be too low. | * Increase the molar ratio of the reagent. For the solid-state Hg(NO₃)₂ method, a 1:2 molar ratio of thioacetal to mercury salt was found to be optimal.[3] |
Issue 3: Degradation of a Sensitive Substrate
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions: The deprotection method may be too acidic, basic, or oxidative for other functional groups in the molecule. | * Switch to a milder, chemoselective method. The H₂O₂/I₂ system is known to be tolerant of sensitive groups like phenolic acetates, benzyl ethers, and BOC or Cbz carbamates.[8][9] * Methods using IBX in the presence of β-cyclodextrin in water also proceed under neutral conditions.[5] |
| Incompatible Reagents: The chosen reagent may react with other parts of the molecule. | * Carefully review the compatibility of your substrate's functional groups with the chosen deprotection reagent. For example, while DDQ can be used for deprotection, it is also known to deprotect PMB groups.[1] |
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Typical Reaction Time | Typical Yield (%) | Notes |
| Mercury(II) Nitrate (Solid State) | Hg(NO₃)₂·3H₂O | 1-4 minutes | 88-96% | Fast and high-yielding, but uses a toxic heavy metal.[3] |
| Hydrogen Peroxide/Iodine | 30% H₂O₂, I₂ (catalytic), SDS | 30 minutes | up to 95% | "Green" and mild method, suitable for sensitive substrates.[8] |
| TMSCl/NaI | TMSCl, NaI | 24 hours | 64-94% | Metal-free and uses inexpensive reagents.[7] |
| Polyphosphoric Acid/Acetic Acid | PPA, Acetic Acid | 3-8 hours | 72-86% | Uses inexpensive and readily available reagents.[10] |
| IBX | o-iodoxybenzoic acid | Varies | High | Can be performed under neutral conditions.[5] |
Experimental Protocols
Protocol 1: Solid-State Deprotection using Mercury(II) Nitrate Trihydrate[3]
-
Preparation: In a mortar, place the dithiane substrate (1 mmol) and mercury(II) nitrate trihydrate (2 mmol, 0.757 g).
-
Reaction: Grind the mixture with a pestle at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 minutes.
-
Work-up: Once the starting material has disappeared, wash the reaction mixture with ethanol or acetonitrile (5 mL).
-
Isolation: Filter the mixture. The filtrate contains the product.
-
Purification: Evaporate the solvent from the filtrate under vacuum. The crude product can be further purified by flash chromatography if necessary.
Protocol 2: Deprotection using Hydrogen Peroxide and Iodine in a Micellar System[8][9]
-
Preparation: To a solution of the dithiane (1 mmol) in a 0.1 M aqueous solution of sodium dodecyl sulfate (SDS) (10 mL), add iodine (0.05 mmol, 5 mol%).
-
Reaction: To this mixture, add 30% aqueous hydrogen peroxide (2-3 mmol) and stir the reaction at room temperature. Monitor the reaction by TLC.
-
Work-up: After completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Isolation: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. tandfonline.com [tandfonline.com]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Deprotection of 2,2-Diethyl-1,3-dithiane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 2,2-diethyl-1,3-dithiane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of this compound.
Issue 1: Incomplete or Slow Reaction
-
Question: My deprotection reaction is sluggish or stalls before completion, even when using a typically reliable reagent. What could be the cause and how can I resolve it?
-
Answer: Steric hindrance from the two ethyl groups at the C2 position of the dithiane ring can significantly slow down the reaction rate. Here are several factors to consider and potential solutions:
-
Reagent Choice: Not all deprotection reagents are equally effective for sterically hindered substrates. Reagents that rely on the formation of a bulky intermediate at the sulfur atoms may be particularly slow. Consider switching to a reagent known to be effective for hindered dithianes.
-
Temperature: Mild deprotection reactions are often run at room temperature. Gradually increasing the reaction temperature in small increments (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely for the formation of byproducts.
-
Reagent Stoichiometry: For sterically hindered substrates, an excess of the deprotection reagent may be necessary to drive the reaction to completion. A modest increase in the molar equivalents of the reagent can be beneficial.
-
Solvent: The choice of solvent can influence reaction rates. Ensure your solvent system fully dissolves both the substrate and the reagent. For some oxidative deprotections, a co-solvent system may be necessary to improve solubility and facilitate the reaction.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation during the deprotection. How can I minimize these unwanted reactions?
-
Answer: Side reactions are often a consequence of the reagent or reaction conditions being too harsh for the substrate or other functional groups present in the molecule.
-
Over-oxidation: Strong oxidizing agents can lead to the formation of sulfoxides or sulfones from the dithiane, or oxidation of other sensitive functional groups in your molecule. If over-oxidation is suspected, switch to a milder oxidative reagent or a non-oxidative method.
-
Reaction with Other Functional Groups: If your molecule contains other sensitive functional groups (e.g., acid-labile or base-labile groups), ensure your chosen deprotection method is compatible. For instance, strongly acidic or basic conditions should be avoided if your substrate is sensitive to them.
-
Purity of Starting Material: Impurities in the starting this compound can lead to side reactions. Ensure your starting material is of high purity before proceeding with the deprotection.
-
Issue 3: Difficult Product Purification
-
Question: I am having trouble purifying the desired ketone from the reaction mixture. What are some common purification challenges and how can I overcome them?
-
Answer: Purification can be complicated by the presence of sulfur-containing byproducts and residual reagents.
-
Sulfur Byproducts: The propane-1,3-dithiol released during deprotection, and its oxidized forms, can be difficult to remove. A mild oxidative workup (e.g., with dilute hydrogen peroxide) can sometimes help to convert these to more water-soluble species that can be removed by extraction. Alternatively, a wash with a dilute solution of sodium hypochlorite can be effective.
-
Reagent Removal: Some deprotection reagents or their byproducts can be challenging to remove. For example, mercury-based reagents require careful handling and specific workup procedures to ensure their complete removal. Whenever possible, opt for reagents that result in easily removable byproducts (e.g., volatile or water-soluble).
-
Chromatography: If standard silica gel chromatography is not providing adequate separation, consider using a different stationary phase (e.g., alumina) or a different solvent system.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common classes of mild reagents for dithiane deprotection?
-
A1: Mild reagents for dithiane deprotection can be broadly categorized into:
-
Oxidative Methods: These reagents oxidize the sulfur atoms, leading to the collapse of the dithiane ring. Examples include bis(trifluoroacetoxy)iodobenzene (PIFA), o-iodoxybenzoic acid (IBX), and Selectfluor®.
-
Metal-Mediated Methods: These involve the use of metal salts that coordinate to the sulfur atoms, facilitating hydrolysis. While some traditional methods use toxic heavy metals like mercury(II) chloride, milder alternatives are available.
-
Metal-Free, Non-Oxidative Methods: These reagents activate the dithiane for hydrolysis without the use of metals or strong oxidants. An example is the combination of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).
-
-
-
Q2: Are there any "green" or environmentally friendly methods for dithiane deprotection?
-
A2: Yes, there is growing interest in developing more environmentally benign methods. Some approaches utilize reagents like molecular iodine in combination with an oxidant like hydrogen peroxide in aqueous media, minimizing the use of hazardous organic solvents and toxic metal salts.
-
-
Q3: How do I choose the best mild reagent for my specific substrate?
-
A3: The choice of reagent depends on several factors:
-
Steric Hindrance: For sterically hindered dithianes like this compound, reagents that are less sensitive to steric bulk are preferred.
-
Functional Group Compatibility: The reagent should be compatible with all other functional groups present in your molecule.
-
Reaction Conditions: Consider the required temperature, reaction time, and pH of the reaction conditions and whether they are suitable for your substrate.
-
Toxicity and Ease of Handling: Whenever possible, choose reagents that are less toxic and easier to handle and remove after the reaction.
-
-
-
Q4: Can I monitor the progress of my deprotection reaction by TLC?
-
A4: Yes, Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. You should see the disappearance of the starting dithiane spot and the appearance of the product ketone spot. It is advisable to run a co-spot with the starting material and, if available, the expected product to aid in identification.
-
Summary of Mild Reagents for Dithiane Deprotection
| Reagent System | General Reaction Conditions | Advantages | Potential Disadvantages |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | CH₂Cl₂/H₂O, Room Temperature | Mild, high yielding for many substrates. | Can be expensive, sensitive to moisture. |
| o-Iodoxybenzoic Acid (IBX) | DMSO, Room Temperature | Metal-free, effective for a wide range of dithianes. | IBX is insoluble in many common solvents. |
| Selectfluor® | CH₃CN/H₂O, Room Temperature | Fast reactions, mild conditions. | Can be expensive. |
| Chlorotrimethylsilane (TMSCl) / Sodium Iodide (NaI) | CH₃CN, Room Temperature | Metal-free, uses inexpensive reagents. | May not be effective for all substrates. |
| Mercury(II) Chloride (HgCl₂) / Calcium Carbonate (CaCO₃) | CH₃CN/H₂O, Reflux | Historically widely used and effective. | Highly toxic , requires special handling and disposal. |
Experimental Protocols
The following are general experimental protocols for promising mild deprotection methods. Note: These are starting points and may require optimization for this compound.
Protocol 1: Deprotection using Bis(trifluoroacetoxy)iodobenzene (PIFA)
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 9:1 v/v).
-
Add bis(trifluoroacetoxy)iodobenzene (PIFA) (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection using o-Iodoxybenzoic Acid (IBX)
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add o-iodoxybenzoic acid (IBX) (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times can range from 1 to 24 hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Decision tree for troubleshooting common deprotection issues.
Side reactions associated with 2,2-Diethyl-1,3-dithiane lithiation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the lithiation of 2,2-diethyl-1,3-dithiane. The primary goal of this reaction is typically the deprotonation of the α-carbon on one of the ethyl groups, creating a nucleophilic carbanion for subsequent reaction with an electrophile.
Frequently Asked Questions (FAQs)
Q1: Why is my lithiation of this compound failing or giving low yields?
A1: The lithiation of the α-carbon of the ethyl group in this compound is challenging due to the relatively low acidity of these protons compared to the C2 proton of an unsubstituted dithiane. Success is highly dependent on rigorously controlled reaction conditions. Common reasons for failure include:
-
Reaction with residual water: n-Butyllithium (n-BuLi) reacts instantly and violently with water.[1] Ensure all glassware is oven- or flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Degradation of n-BuLi: The n-BuLi reagent may have degraded over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity.
-
Reaction with solvent: n-BuLi reacts with ethereal solvents like tetrahydrofuran (THF), especially at temperatures above -20 °C.[2][3] This side reaction consumes the n-BuLi and introduces impurities.[2]
-
Incorrect temperature: The reaction must be kept at a very low temperature (typically -78 °C) to minimize side reactions.[2]
-
Insufficient reaction time: The deprotonation of the less acidic ethyl group may require longer reaction times than the deprotonation of a C2 proton.
Q2: What are the primary side reactions I should be aware of?
A2: The main side reactions are:
-
Reaction with the THF solvent: n-BuLi can deprotonate THF, leading to its ring-opening.[2][3] This is a common issue and is accelerated by warming the reaction mixture.
-
Thiophilic addition: The n-BuLi can act as a nucleophile and attack one of the sulfur atoms of the dithiane ring.[4][5][6] This can lead to ring-opening or other undesired byproducts.
-
Reaction with atmospheric oxygen or carbon dioxide: If the reaction is not maintained under a strictly inert atmosphere, n-BuLi will react with O₂ and CO₂.[1]
Q3: Can I use a different base instead of n-butyllithium?
A3: While n-BuLi is a common choice, other strong bases can be used. sec-Butyllithium or tert-butyllithium are stronger bases and may improve the efficiency of the deprotonation. However, they are also more reactive and may exacerbate side reactions if not handled with care. The addition of a co-solvent or additive like tetramethylethylenediamine (TMEDA) can also increase the basicity of n-BuLi and may facilitate the desired deprotonation.[3]
Q4: My NMR analysis of the crude product is complex. What are the likely byproducts?
A4: Besides unreacted starting material and the desired product, your crude NMR may show signals corresponding to:
-
Butane: From the reaction of n-BuLi with any acidic proton source (water, the dithiane, or THF).
-
Products from THF degradation: Acetaldehyde enolate and other species resulting from the ring-opening of THF.[2][3]
-
Products of thiophilic attack: Complex sulfur-containing compounds resulting from the reaction of n-BuLi with a sulfur atom.
Troubleshooting Guide
The following table summarizes common experimental issues, their probable causes, and suggested solutions.
| Issue/Observation | Probable Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion of starting material. | 1. Inactive n-BuLi reagent. 2. Presence of residual moisture or other proton sources. 3. Insufficient reaction time or temperature is too low. | 1. Titrate the n-BuLi solution before use. 2. Rigorously dry all glassware and solvents. Ensure a good inert atmosphere. 3. Increase the reaction time for the lithiation step. Consider a slight, controlled increase in temperature (e.g., to -40 °C), but be aware of potential side reactions. |
| Formation of multiple, unidentified byproducts. | 1. Reaction temperature was too high, leading to the reaction of n-BuLi with THF.[2][3] 2. Thiophilic addition of n-BuLi to a sulfur atom.[4][5][6] 3. The reaction was exposed to air/CO₂.[1] | 1. Maintain the reaction temperature at -78 °C during the addition of n-BuLi and for a significant period afterward. 2. Ensure slow, dropwise addition of n-BuLi to the cooled dithiane solution. 3. Use proper inert atmosphere techniques (e.g., Schlenk line or glovebox). |
| Reaction mixture turns yellow or brown upon addition of n-BuLi. | This can be normal as organolithium compounds can be colored. However, a rapid color change to dark brown or black may indicate decomposition. | Monitor the reaction by TLC or small-scale quenching to determine if the desired lithiated species is forming. |
| Low yield after quenching with an electrophile. | 1. Inefficient initial lithiation (see "No reaction" above). 2. The lithiated intermediate is not stable and decomposes before the electrophile is added. 3. The electrophile is not reactive enough or has its own side reactions. | 1. Optimize the lithiation step first. 2. Add the electrophile at low temperature (-78 °C) as soon as the lithiation is deemed complete. 3. Use a more reactive electrophile or consider the use of additives to enhance its reactivity. |
Experimental Protocol: General Procedure for the Lithiation of this compound
This is a general protocol and may require optimization for specific applications.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Electrophile
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of dry argon or nitrogen. Allow the flask to cool to room temperature under the inert atmosphere.
-
Reaction Setup: Add this compound to the flask and dissolve it in anhydrous THF (e.g., 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a freshly titrated solution of n-butyllithium (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the lithiation can be monitored by quenching small aliquots with D₂O and analyzing the deuterium incorporation by ¹H NMR.
-
Addition of Electrophile: Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Reaction Pathways
The following diagram illustrates the intended reaction pathway and the major competing side reactions.
Caption: Main and side reaction pathways in the lithiation of this compound.
References
Technical Support Center: Photolytic Cleavage of 1,3-Dithiane Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing photolytic cleavage of 1,3-dithiane protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photolytic cleavage of 1,3-dithianes?
A1: The photolytic deprotection of 1,3-dithianes typically proceeds via a photosensitized single electron transfer (SET) mechanism. A photosensitizer, such as Eosin Y or a thiapyrylium salt, absorbs light and enters an excited state. This excited sensitizer then accepts an electron from the dithiane, forming a dithiane radical cation. In the presence of oxygen, this radical cation undergoes C-S bond cleavage. Molecular oxygen is essential as it leads to the formation of a superoxide anion, which is a key reactive species that drives the deprotection to yield the desired carbonyl compound.[1][2] The reaction is often inhibited in a nitrogen atmosphere or in the presence of superoxide scavengers like p-benzoquinone.[1][2]
Q2: What are the common photosensitizers used for this transformation?
A2: A variety of photosensitizers can be used, with organic dyes being a popular choice due to their availability and metal-free nature. Common examples include Eosin Y, Rose Bengal, and Methylene Blue. Thiapyrylium salts are also effective sensitizers for this reaction.[1][2] More recently, the use of molecular iodine as a photocatalyst under visible light has been reported.
Q3: What light source is required for the reaction?
A3: The choice of light source depends on the absorption spectrum of the photosensitizer. For many common dyes like Eosin Y, visible light from a compact fluorescent lamp (CFL), household light bulb, or green LEDs is sufficient.[2] For other sensitizers, a UV lamp may be necessary. It is crucial to match the emission spectrum of the light source to the absorption maximum of the chosen photocatalyst for efficient excitation.
Troubleshooting Guides
Problem 1: Low to no conversion of the 1,3-dithiane starting material.
| Possible Cause | Troubleshooting Step |
| Inadequate Oxygen Supply | The reaction is critically dependent on molecular oxygen to form the superoxide anion that drives the deprotection.[1][2] Ensure the reaction is performed open to the air or that air is bubbled through the reaction mixture. Avoid running the reaction under an inert atmosphere like nitrogen or argon. |
| Incorrect Light Source | The light source's emission spectrum must overlap with the photosensitizer's absorption spectrum. Verify the specifications of your lamp and photocatalyst. For Eosin Y, a green light source is optimal. |
| Insufficient Light Intensity | The reaction vessel may be too far from the light source, or the lamp may be old and have reduced output. Position the reaction flask as close to the lamp as is safe. Consider using a dedicated photoreactor setup for consistent results. |
| Degraded Photosensitizer | Photosensitizers can degrade over time, especially with prolonged exposure to light. Use a fresh batch of the photocatalyst. |
| Presence of Quenchers | Other components in the reaction mixture may be quenching the excited state of the photosensitizer. Ensure solvents and reagents are of appropriate purity. The presence of radical scavengers, such as p-benzoquinone, will inhibit the reaction.[1][2] |
Problem 2: The reaction is slow or stalls before completion.
| Possible Cause | Troubleshooting Step |
| Low Catalyst Loading | The concentration of the photosensitizer may be too low for efficient light absorption and catalysis. While typically used in catalytic amounts (e.g., 1-5 mol%), increasing the catalyst loading may improve the reaction rate. |
| Solvent Effects | The choice of solvent can influence the reaction rate and efficiency. Acetonitrile, often mixed with water, is a common solvent for these reactions.[2] Consider screening other polar aprotic solvents. |
| Substrate Steric Hindrance | Sterically hindered 1,3-dithianes may react more slowly. In such cases, longer reaction times or a more potent photosensitizer/light source combination may be necessary. |
Problem 3: Formation of side products or decomposition of the desired product.
| Possible Cause | Troubleshooting Step |
| Over-irradiation | Prolonged exposure to the light source after the reaction is complete can sometimes lead to the degradation of the product. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Formation of Sulfoxides | Partial oxidation of the sulfur atoms can lead to the formation of sulfoxide byproducts. This may be more prevalent with certain oxidizing conditions. Careful selection of the photosensitizer and reaction conditions can minimize this. |
| Reaction with Other Functional Groups | If the substrate contains other photolabile or oxidatively sensitive functional groups, they may react under the reaction conditions. It may be necessary to screen different photosensitizers to find one that is chemoselective for the dithiane deprotection. |
Data Presentation
Table 1: Visible-Light-Induced Cleavage of 1,3-Dithianes with Iodine as a Photocatalyst
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | 2-Phenyl-1,3-dithiane | 2 | 95 |
| 2 | 2-(4-Methoxyphenyl)-1,3-dithiane | 2.5 | 92 |
| 3 | 2-(4-Nitrophenyl)-1,3-dithiane | 3 | 88 |
| 4 | 2-Nonyl-1,3-dithiane | 4 | 85 |
| 5 | 2,2-Diphenyl-1,3-dithiane | 5 | 75 |
General reaction conditions: Substrate (0.5 mmol), I₂ (10 mol%), in acetonitrile (5 mL) under irradiation with a 23 W CFL bulb at room temperature.
Experimental Protocols
Protocol 1: General Procedure for Photolytic Cleavage of 1,3-Dithianes using Eosin Y
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a suitable reaction vessel (e.g., a round-bottom flask or a vial), add the 1,3-dithiane substrate (1.0 eq).
-
Add the solvent, typically a mixture of acetonitrile and water (e.g., 4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.
-
Add Eosin Y (1-2 mol%) to the reaction mixture.
-
Ensure the vessel is open to the air or equipped with a balloon filled with air to provide a source of oxygen.
-
-
Irradiation:
-
Place the reaction vessel at a close and consistent distance from a visible light source (e.g., a 23 W compact fluorescent lamp or a green LED strip).
-
For efficient and even irradiation, it is recommended to use a photoreactor setup with a cooling fan to maintain a constant temperature, as the lamp can generate heat.
-
Stir the reaction mixture vigorously to ensure a homogeneous solution and efficient gas exchange.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbonyl compound.
-
Mandatory Visualizations
Caption: Mechanism of photolytic dithiane cleavage.
References
Validation & Comparative
2,2-Diethyl-1,3-dithiane: A Sterically Hindered Umpolung Reagent for Enhanced Stability and Selective Reactivity
For researchers and professionals in drug development and organic synthesis, the strategic choice of an umpolung reagent is critical for the efficient construction of complex molecular architectures. Among the family of 1,3-dithianes, which are classic acyl anion equivalents, 2,2-diethyl-1,3-dithiane emerges as a valuable tool, offering distinct advantages in stability and selectivity due to its steric bulk. This guide provides a comparative analysis of its efficacy against the parent 1,3-dithiane and other contemporary umpolung reagents, supported by experimental data and detailed protocols.
The core principle of umpolung, or polarity inversion, allows chemists to reverse the inherent electrophilic nature of a carbonyl carbon into a nucleophilic one. This is traditionally achieved by converting an aldehyde into a 1,3-dithiane, which can be deprotonated at the C2 position to form a nucleophilic acyl anion equivalent. This intermediate then readily reacts with various electrophiles in the renowned Corey-Seebach reaction.[1][2][3]
While the unsubstituted 1,3-dithiane is a workhorse in organic synthesis, the introduction of substituents at the C2 position, as in this compound, significantly modulates its reactivity and stability. The two ethyl groups introduce considerable steric hindrance around the dithiane core, which can influence reaction rates, yields, and stereoselectivity.
Comparative Efficacy: Steric Hindrance as a Double-Edged Sword
The primary distinction between this compound and its unsubstituted counterpart lies in the steric environment of the C2 position. This steric bulk has several important consequences:
-
Enhanced Stability: The ethyl groups can protect the dithiane ring from undesired side reactions and increase its stability under certain conditions.
-
Slower Reaction Rates: The steric hindrance can impede the approach of both the base for deprotonation and the subsequent electrophile, potentially leading to slower reaction times compared to the less hindered 1,3-dithiane.
-
Influence on Stereoselectivity: In asymmetric synthesis, the steric bulk of the C2-substituents can play a crucial role in directing the stereochemical outcome of a reaction. Research has shown that increasing the bulkiness of the substituent at the C2 position can, in some cases, lead to lower diastereoselectivity. For instance, in the asymmetric addition of 2-lithio-1,3-dithianes to chiral N-phosphonyl imines, increasing the steric bulk from a hydrogen to a methyl group at the C2 position resulted in a decrease in diastereoselectivity.[4][5] This suggests that while steric hindrance can be a tool for controlling stereochemistry, it requires careful consideration of the specific reaction and substrates involved.
Alternative Umpolung Reagents
Beyond the dithiane family, other classes of reagents have been developed for umpolung reactivity, each with its own set of advantages and disadvantages.
-
N-Heterocyclic Carbenes (NHCs): These organocatalysts can generate acyl anion equivalents from aldehydes under mild conditions, avoiding the need for strong bases and stoichiometric protecting groups.
-
Cyanohydrins: Formed from the addition of cyanide to aldehydes, cyanohydrins can be deprotonated to form a nucleophilic species.
-
Hypervalent Iodine Reagents: These reagents can be used to achieve the umpolung of carbonyl compounds through different mechanistic pathways.
The choice of umpolung reagent will ultimately depend on the specific synthetic challenge, including the nature of the substrate, the desired transformation, and the required level of stereocontrol.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these reagents. Below are generalized protocols for the formation and reaction of 2-substituted 1,3-dithianes.
General Procedure for the Synthesis of 2-Substituted-1,3-dithianes
-
Thioacetalization: An aldehyde or ketone is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) in an inert solvent like dichloromethane. The reaction mixture is typically stirred at room temperature until completion.
-
Work-up: The reaction is quenched with a suitable aqueous solution, and the organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by chromatography or recrystallization to yield the desired 1,3-dithiane.
General Procedure for the Corey-Seebach Reaction with a 2-Substituted-1,3-dithiane
-
Deprotonation: The 2-substituted-1,3-dithiane is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (typically -30°C to -78°C). A strong base, such as n-butyllithium, is added dropwise to generate the 2-lithio-1,3-dithiane.[2][3]
-
Reaction with Electrophile: The desired electrophile (e.g., an alkyl halide, epoxide, or another carbonyl compound) is added to the solution of the lithiated dithiane. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The resulting 2,2-disubstituted-1,3-dithiane is purified by chromatography.
-
Deprotection: The dithiane protecting group is removed to unveil the final carbonyl product. This is often achieved using reagents like mercury(II) salts, although milder and less toxic methods are continuously being developed.[6]
Visualizing the Umpolung Strategy
The following diagrams illustrate the fundamental concepts of dithiane-mediated umpolung.
Caption: General workflow of the dithiane-mediated umpolung strategy.
Caption: Steric hindrance at the C2 position of 1,3-dithianes.
Conclusion
This compound represents a valuable, albeit more sterically demanding, alternative to the parent 1,3-dithiane for umpolung chemistry. Its enhanced stability may be advantageous in multi-step syntheses. However, the increased steric bulk can negatively impact reaction rates and, in certain asymmetric applications, may reduce diastereoselectivity. The choice between this compound and other umpolung reagents should be made on a case-by-case basis, carefully considering the specific steric and electronic requirements of the desired transformation. Further quantitative studies directly comparing the reactivity of various 2,2-disubstituted-1,3-dithianes are needed to fully elucidate the nuanced effects of C2-substitution.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Comparative Analysis of Chemo-selectivity in Reactions with 2,2-Diethyl-1,3-dithiane
For researchers, scientists, and drug development professionals, understanding the chemo-selectivity of reagents is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of the reactivity of 2,2-Diethyl-1,3-dithiane, a key building block in organic synthesis, with a focus on its role as a nucleophilic acyl anion equivalent.
The foundational concept of "umpolung" or polarity inversion, introduced by Corey and Seebach, has revolutionized synthetic organic chemistry.[1] Within this paradigm, 1,3-dithianes have emerged as robust reagents for the nucleophilic acylation of various electrophiles.[1] The C-2 proton of a 1,3-dithiane can be abstracted by a strong base, typically n-butyllithium, to generate a stabilized carbanion that subsequently reacts with electrophiles. The stability of this carbanion is attributed to the electron-withdrawing nature and the polarizability of the adjacent sulfur atoms.[1]
While the parent 1,3-dithiane and its 2-monosubstituted derivatives have been extensively studied, the specific chemo-selective behavior of 2,2-disubstituted analogs like this compound is less documented in readily available literature. The presence of two ethyl groups at the C-2 position introduces significant steric hindrance, which can profoundly influence its reactivity and selectivity in comparison to less substituted dithianes.
Nucleophilic Addition Reactions
The primary application of 2-lithio-1,3-dithianes is in carbon-carbon bond formation through nucleophilic addition to various electrophiles.
The addition of 2-lithio-1,3-dithianes to carbonyl compounds is a cornerstone of dithiane chemistry, yielding α-hydroxy dithioacetals which can be subsequently deprotected to furnish α-hydroxy ketones.
-
General Reaction Scheme:
-
Deprotonation of the 2-substituted-1,3-dithiane with a strong base (e.g., n-BuLi) to form the corresponding 2-lithio derivative.
-
Nucleophilic attack of the lithiated dithiane on the carbonyl carbon of an aldehyde or ketone.
-
Aqueous workup to yield the alcohol adduct.
-
The steric bulk of the 2,2-diethyl group in this compound is expected to play a crucial role in the diastereoselectivity of additions to chiral aldehydes and ketones, and may also affect the overall reaction rate compared to smaller 2-substituents.
Experimental Protocol: General Procedure for the Reaction of 2-Lithio-1,3-dithianes with Carbonyl Compounds
To a solution of the 2-substituted-1,3-dithiane in anhydrous tetrahydrofuran (THF) at -20°C to 0°C under an inert atmosphere (e.g., Argon or Nitrogen), one equivalent of n-butyllithium in hexane is added dropwise. The reaction mixture is stirred for a specified time at this temperature to ensure complete formation of the 2-lithio-1,3-dithiane. The solution is then cooled to a lower temperature (typically -78°C), and a solution of the aldehyde or ketone in anhydrous THF is added. The reaction is stirred for several hours at this temperature and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Below is a logical workflow for a typical reaction involving a 2-substituted 1,3-dithiane.
Caption: General workflow for the reaction of a 2-substituted-1,3-dithiane.
Deprotection of this compound Adducts
The removal of the dithiane protecting group to regenerate the carbonyl functionality is a critical step. Various methods have been developed for this transformation, and the choice of reagent is often dictated by the presence of other functional groups in the molecule.
| Deprotection Method | Reagents | Conditions | Notes |
| Mercuric Chloride | HgCl₂, CaCO₃ | Aqueous acetonitrile | A classic but toxic method. |
| N-Bromosuccinimide (NBS) | NBS, AgNO₃ | Aqueous acetone | Milder conditions, but still uses a heavy metal salt. |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | PIFA | Aqueous CH₂Cl₂ | An oxidative cleavage method. |
| Clay-supported iron(III) nitrate (Clayfen) | Fe(NO₃)₃ on montmorillonite clay | Hexane, reflux | A heterogeneous reagent that can be filtered off. |
| Electrochemical Oxidation | - | Methanol, LiClO₄ | A "green" alternative to chemical oxidants. |
The steric hindrance provided by the two ethyl groups in adducts derived from this compound might influence the rate of deprotection compared to less hindered dithianes.
Experimental Protocol: General Procedure for Deprotection using N-Bromosuccinimide
To a solution of the dithiane adduct in a mixture of acetone and water (e.g., 9:1 v/v) at 0°C, N-bromosuccinimide and silver nitrate are added. The reaction mixture is stirred at this temperature for a designated period while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the silver salts, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to afford the crude carbonyl compound, which is then purified by chromatography.
The logical relationship for the deprotection of a dithiane can be visualized as follows:
Caption: Deprotection of a dithiane adduct to the corresponding carbonyl compound.
Comparison with Alternative Acyl Anion Equivalents
While this compound serves as a valuable tool, other reagents can also function as acyl anion equivalents. A comparative analysis is essential for selecting the optimal reagent for a specific synthetic transformation.
| Acyl Anion Equivalent | Precursor | Base | Advantages | Disadvantages |
| This compound | Diethyl ketone | n-BuLi | Stable carbanion, well-established chemistry. | Steric hindrance may limit reactivity, harsh deprotection. |
| 2-Phenyl-1,3-dithiane | Benzaldehyde | n-BuLi | Stabilized carbanion, extensive literature. | Deprotection can be challenging. |
| Cyanohydrin Ethers | Aldehyde, TMSCN | LDA | Milder deprotection conditions. | Potential for cyanide toxicity. |
| Nitroalkanes | Nitroalkane | DBU | Readily available starting materials. | Deprotection often requires strong reducing or oxidizing agents. |
| Acyl Anion Surrogates from Enol Ethers | Enol ether | t-BuLi | Can be tailored for specific applications. | Often require very low temperatures. |
The choice between these alternatives will depend on factors such as the desired reactivity, the steric environment of the electrophile, and the compatibility of the required reaction and deprotection conditions with other functional groups present in the molecule. The steric bulk of this compound makes it a potentially more selective nucleophile in certain contexts, but this can also lead to lower reactivity with hindered electrophiles.
References
Safety Operating Guide
Navigating the Safe Handling of 2,2-Diethyl-1,3-dithiane: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2,2-Diethyl-1,3-dithiane, focusing on operational and disposal plans to ensure a secure laboratory environment. The following procedural, step-by-step guidance is designed to directly address key operational questions, fostering a culture of safety and building trust through value-added information.
Personal Protective Equipment (PPE): A Data-Driven Approach
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (Nitrile, Neoprene, or Butyl rubber recommended).[1] | Dithianes are organosulfur compounds that can potentially be absorbed through the skin. Given the lack of specific permeation data for this compound, using gloves known to be resistant to a broad range of organic chemicals is a prudent measure. For extended contact, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles of the compound. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required for small-scale laboratory use with adequate ventilation. However, a NIOSH-approved respirator may be necessary if working with large quantities, in a poorly ventilated area, or if aerosols are generated. In case of fire, a self-contained breathing apparatus is essential.[1] | Protects against inhalation of dust or vapors. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
-
Preparation:
-
Before beginning any work, consult the Safety Data Sheets for similar compounds like 2,2-Dimethyl-1,3-dithiane to familiarize yourself with potential hazards.[1]
-
Ensure that a properly functioning chemical fume hood is available and has been recently certified.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Inspect all PPE for integrity (e.g., check gloves for pinholes).
-
-
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid the formation of dust or aerosols. If the compound is a solid, handle it gently.
-
Use tools (spatulas, etc.) that will not generate sparks.
-
Keep containers of this compound closed when not in use.
-
Be aware of incompatible materials, such as strong oxidizing agents, which should be kept separate.
-
-
Post-Handling:
-
After handling, thoroughly decontaminate the work area with an appropriate solvent and then soap and water.
-
Carefully remove PPE, avoiding cross-contamination. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure the safety of waste handlers.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) should be collected in a designated, labeled, and sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
-
Disposal Procedures:
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
The primary method of disposal for many organic compounds is incineration in a licensed hazardous waste facility.
-
Clearly label all waste containers with the full chemical name ("this compound") and any other required hazard information.
-
By implementing these comprehensive safety and logistical protocols, researchers and scientists can confidently handle this compound while maintaining the highest standards of laboratory safety. This proactive approach not only protects individuals and the environment but also enhances the integrity and reproducibility of scientific research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
